3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid
Description
This compound is a specialized amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a cyclopropyl substituent, and a 2,2-dimethylpropanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during coupling reactions, enabling selective deprotection under mild basic conditions . The cyclopropyl moiety and dimethylpropanoic acid structure confer steric and electronic properties that influence solubility, reactivity, and conformational stability in peptide chains. This compound has been utilized as a building block in the synthesis of constrained peptides and peptidomimetics, though commercial availability has been discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,21(25)26)20(14-11-12-14)24-22(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZKRKGHQTJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid typically involves multiple steps. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate) . The reaction conditions, such as temperature, pressure, and time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in a variety of derivatives, depending on the functional groups involved .
Scientific Research Applications
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid with structurally analogous Fmoc-protected amino acids, focusing on substituent variations, physicochemical properties, and applications.
Structural Variations and Substituent Effects
Key Research Findings
- Steric Effects: The cyclopropyl and 2,2-dimethylpropanoic acid groups in the target compound impose significant steric hindrance, reducing reaction rates in peptide coupling compared to less bulky analogs like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid .
- Solubility: Compounds with ether linkages (e.g., cyclobutoxy derivative) or polar groups (e.g., -SH in mercaptopropanoic acid) exhibit improved aqueous solubility compared to aromatic or hydrocarbon-substituted analogs .
- Chirality : The (R)-configuration in mercapto and difluorophenyl derivatives ensures compatibility with enzymatic systems in drug development, whereas the target compound’s stereochemistry is less explored .
- Functional Group Utility : The 3,5-difluorophenyl and 2-chlorophenyl variants are favored in medicinal chemistry for their enhanced binding to hydrophobic protein pockets and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
